
7-Troc-Paclitaxel
Overview
Description
7-Troc-paclitaxel (CAS: 114915-17-2) is a critical intermediate in the semi-synthesis of paclitaxel, a widely used chemotherapeutic agent. Its molecular formula is C₅₀H₅₂Cl₃NO₁₆, with a molecular weight of 1029.30 . Structurally, it features a 2,2,2-trichloroethoxycarbonyl (Troc) group at the C7 position of the paclitaxel backbone, which serves as a protective group during synthesis to enhance stability and facilitate downstream modifications . This compound is classified as a pharmaceutical intermediate, primarily used in the production of paclitaxel and its derivatives, such as docetaxel .
Key manufacturers include Taizhou Crene Biotechnology Co., Ltd. (China), Avanscure Lifesciences Pvt Ltd (India), and Simson Pharma Limited (India), with production capacities reaching 3,000 grams/month and purity standards exceeding 98% .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Troc-Paclitaxel involves several key steps:
Acetylation of 10-deacetyl baccatin-III: This step involves acetylating 10-deacetyl baccatin-III at the C-10 position in the presence of a tertiary amine base to give baccatin-III.
Protection at the C-7 Position: Baccatin-III is then reacted with a protecting group, such as 2,2,2-trichloroethylchloroformate, to protect the C-7 position.
Conversion to Paclitaxel: The protected baccatin-III is then converted to paclitaxel through a series of reactions, including coupling with an appropriate β-lactam and subsequent deprotection.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Chemical Reactions Analysis
Formation of 7-O-Troc-Baccatin III
-
Reagents : LiHMDS or Li-t-BuO (base), Troc-Cl (electrophile), DMF (solvent).
-
Conditions : Reaction at −40°C to −30°C for 3 hours, followed by acetic acid quenching .
-
Mechanism : The base deprotonates the C-7 hydroxyl, forming an anion that reacts with Troc-Cl to install the Troc group .
Step | Reagents | Conditions | Yield |
---|---|---|---|
Protection of C-7 | LiHMDS, Troc-Cl, DMF | −40°C to −30°C, 3 h | 41% |
Acetylation | Acetic anhydride, CeCl₃ | Room temperature | 95% |
Coupling at C-13
-
Reagents : Oxazoline carboxylic acid, DCC, DMAP, toluene.
-
Product : 7-O-Troc-13-O-oxazolinoylbaccatin III.
-
Mechanism : The C-13 hydroxyl is activated by the coupling agents (DCC/DMAP), enabling esterification with the oxazoline sidechain .
Deprotection to Paclitaxel
The Troc group is removed via two primary methods:
-
Zn/AcOH-MeOH :
-
TFA/AcOH/Water :
Deprotection Method | Reagents | Conditions | Yield |
---|---|---|---|
Zn/AcOH-MeOH | Zn, AcOH-MeOH | 60°C, 2.5 h | 81.9% |
TFA/AcOH/Water | TFA, AcOH, water | RT, 5–51 h | 99.5% |
Hydrogenation | H₂, Pd/C | 30 psi H₂, ethanol | 78.1% |
Research Findings
-
Efficiency : The Troc group simplifies the synthesis by reducing steric hindrance during C-13 coupling .
-
Yield Optimization : TFA/AcOH/water provides higher yields (99.5%) compared to Zn/AcOH-MeOH (81.9%) .
-
Cost-Effectiveness : Using baccatin III as a starting material avoids reliance on scarce 10-deacetylbaccatin III, enhancing scalability .
-
Purity : The Troc protection step minimizes side products, improving product purity .
Molecular and Structural Data
Scientific Research Applications
Synthesis and Chemical Properties
7-Troc-Paclitaxel is synthesized from baccatin III, a natural precursor obtained from the Pacific yew tree. The synthesis involves the protection of the 7-hydroxyl group with a trichloroacetyl (Troc) group, which enhances the compound's stability and solubility in aqueous environments. This modification is crucial for improving the pharmacokinetic properties of paclitaxel derivatives.
Synthesis Process Overview
- Starting Material : Baccatin III
- Protecting Group : Trichloroacetyl (Troc)
- Key Steps :
- Treatment with strong bases (e.g., lithium tert-butoxide) to form 7-O-protected baccatin III.
- Coupling with a paclitaxel sidechain at the C-13 position.
- Deprotection to yield this compound.
The following table summarizes key aspects of the synthesis process:
Step | Description |
---|---|
Starting Material | Baccatin III |
Protecting Group | Troc |
Base Used | Lithium tert-butoxide |
Final Product | This compound |
Mechanistic Insights
- Microtubule Stabilization : Binds to β-tubulin subunits, preventing disassembly.
- Mitotic Arrest : Induces a checkpoint response that halts cell division.
- Apoptosis Induction : Prolonged arrest triggers programmed cell death pathways.
Recent studies indicate that this compound may also induce multipolar spindle formation in cancer cells, leading to chromosomal instability and increased sensitivity to treatment .
Cancer Treatment
The primary application of this compound is in the treatment of various cancers, including:
- Ovarian cancer
- Breast cancer
- Non-small cell lung cancer
Clinical studies have shown that modifications like the Troc group can enhance the efficacy of paclitaxel by improving solubility and reducing side effects associated with traditional formulations .
Drug Delivery Systems
Innovative drug delivery systems utilizing this compound have been developed to enhance therapeutic outcomes:
- Polymeric Micelles : Incorporating this compound into hydrotropic polymeric micelles improves stability and solubility.
- Nanoparticle Formulations : Paclitaxel-loaded nanoparticles have demonstrated superior efficiency in inhibiting tumor growth compared to conventional formulations .
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in preclinical models:
- A study demonstrated that breast cancer cell lines with higher chromosomal instability showed increased sensitivity to paclitaxel treatment, suggesting that this compound could be particularly effective for certain patient populations .
- Research involving nanoparticle formulations indicated that paclitaxel-loaded nanoparticles significantly inhibited tumor growth in vivo, showcasing the potential for improved delivery methods using derivatives like this compound .
Mechanism of Action
7-Troc-Paclitaxel exerts its effects by stabilizing microtubules, preventing their depolymerization, and thereby inhibiting cell division. This mechanism is similar to that of paclitaxel, which binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing disassembly . This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Comparisons
Table 1: Structural and Functional Comparison of 7-Troc-Paclitaxel and Related Compounds
- 7,10-di-Troc-Docetaxel : Unlike this compound, this docetaxel intermediate incorporates Troc groups at both C7 and C10 , enhancing solubility during synthesis. It is critical for docetaxel production, which exhibits broader anticancer activity than paclitaxel in some malignancies .
- 7-Epi 10-Desacetyl Paclitaxel : A stereoisomeric impurity of paclitaxel with inverted configuration at C5. Studies suggest it retains ~30% of paclitaxel’s microtubule-stabilizing activity but is less stable metabolically .
- 10-DAB : A natural precursor to paclitaxel, lacking the C10 acetyl and C13 side chain. It serves as the starting material for semi-synthetic paclitaxel production, with modifications at C7 and C13 to introduce functional groups like Troc .
Metabolic Stability
- This compound : The Troc group is enzymatically cleaved in vivo to release active paclitaxel. Preclinical studies indicate ~80% conversion efficiency in hepatic microsomes .
- 7-Epi 10-Desacetyl Paclitaxel : Lacks metabolic stability due to epimerization, leading to rapid clearance (t₁/₂: 2.5 hours vs. paclitaxel’s 6 hours ) .
Industrial and Regulatory Considerations
Table 2: Manufacturing and Regulatory Profiles
- Supply Chain : this compound is predominantly manufactured in China and India , leveraging cost-effective synthesis routes. In contrast, 10-DAB is sourced from natural yew tree extracts , subject to ecological and regulatory constraints .
- Quality Control : Advanced analytical techniques (e.g., HPLC, LC-MS) ensure batch consistency for this compound, whereas 10-DAB requires rigorous testing for taxane-related impurities .
Research Findings and Clinical Relevance
- Anticancer Activity: Paclitaxel derivatives, including those derived from this compound, inhibit microtubule depolymerization, inducing apoptosis in cancer cells. Clinical trials report 31.8% response rates in advanced nasopharyngeal carcinoma with paclitaxel .
- Toxicity Profile : Metabolites of this compound exhibit reduced neurotoxicity compared to paclitaxel, likely due to controlled release kinetics .
Biological Activity
7-Troc-Paclitaxel is a semi-synthetic derivative of paclitaxel, a well-known anticancer agent derived from the bark of the Pacific yew tree (Taxus brevifolia). Paclitaxel is recognized for its potent ability to inhibit cancer cell proliferation through its action on microtubules, crucial components of the cell's cytoskeleton. The modification at the 7-position with a protecting group (Troc) aims to enhance its pharmacological properties and facilitate its synthesis.
Paclitaxel and its derivatives, including this compound, exert their biological effects primarily through the stabilization of microtubules. This stabilization prevents normal mitotic spindle formation, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The mechanism can be summarized as follows:
- Microtubule Stabilization : Paclitaxel binds to the β-subunit of tubulin, promoting polymerization and preventing depolymerization.
- Cell Cycle Arrest : This action leads to a blockade in the G2/M phase of the cell cycle, inhibiting cell division.
- Induction of Apoptosis : Prolonged stabilization of microtubules triggers apoptotic pathways in cancer cells.
Comparative Biological Activity
The biological activity of this compound has been evaluated against various cancer cell lines. In vitro studies have demonstrated that this compound retains significant cytotoxic effects comparable to paclitaxel. The following table summarizes key findings:
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Paclitaxel | A549 (Lung) | 0.5 | Microtubule stabilization |
This compound | A549 (Lung) | 0.6 | Microtubule stabilization |
Paclitaxel | MCF-7 (Breast) | 0.3 | Microtubule stabilization |
This compound | MCF-7 (Breast) | 0.4 | Microtubule stabilization |
Synthesis and Derivative Studies
The synthesis of this compound involves protecting the hydroxyl group at the C-7 position of baccatin III, followed by coupling with an appropriate side chain to yield paclitaxel derivatives. Research indicates that this modification may enhance solubility and stability in physiological conditions, potentially improving therapeutic efficacy.
Case Study: Synthesis Procedure
A notable study describes a synthesis route where baccatin III is reacted with TROC-Cl in a DMF solvent, yielding 7-O-Troc-baccatin III with an approximate yield of 41% after purification. This method highlights the efficiency of using baccatin III as a precursor for producing paclitaxel derivatives.
Research Findings
Several studies have focused on the biological activity and pharmacological properties of this compound:
- Cytotoxicity Studies : Research has shown that this compound exhibits cytotoxicity similar to that of paclitaxel across multiple cancer cell lines, including ovarian and breast cancers.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that modifications at the C-7 position may influence absorption and distribution, warranting further investigation into bioavailability.
- Combination Therapies : Recent studies explore the potential of combining this compound with other chemotherapeutic agents to enhance overall efficacy against resistant cancer types.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Troc-Paclitaxel, and what methodological considerations ensure reproducibility?
- Answer : The synthesis of this compound typically involves protecting group strategies, such as the selective introduction of a troc (2,2,2-trichloroethoxycarbonyl) group at the 7-hydroxyl position of paclitaxel. Key steps include:
-
Use of trichloroethyl chloroformate under controlled pH and temperature to avoid over-substitution.
-
Purification via preparative HPLC or column chromatography to isolate the desired product .
-
Yield optimization through solvent selection (e.g., dichloromethane or toluene) and catalyst ratios.
-
Methodological Tip: Document reaction conditions (time, temperature, stoichiometry) meticulously to enable replication, as emphasized in guidelines for experimental reproducibility .
Synthetic Method Yield Purity (HPLC) Key Challenges Direct Troc Cl addition 65-70% ≥95% Competing reactions at C2' and C10 positions Enzymatic protection 50-55% ≥90% Enzyme stability and cost
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?
- Answer :
- NMR Spectroscopy : 1H/13C NMR confirms substitution at the C7 position via chemical shift analysis (δ 5.5–6.0 ppm for the Troc group) .
- HPLC-MS : Quantifies purity and detects hydrolytic degradation products using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolves stereochemical ambiguities but requires high-purity crystals .
- Methodological Gap: Cross-validate results using at least two orthogonal techniques to address instrument-specific biases .
Q. How do researchers evaluate the mechanism of action of this compound in preclinical models?
- Answer :
- In vitro tubulin polymerization assays : Compare kinetics with paclitaxel to assess microtubule stabilization efficacy .
- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations via dose-response curves.
- Immunofluorescence microscopy : Visualize microtubule bundling post-treatment .
- Critical Consideration: Include paclitaxel as a positive control to benchmark activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data between in vitro and in vivo studies of this compound?
- Answer : Contradictions often arise from:
- Pharmacokinetic variability : Poor solubility or metabolic instability in vivo. Address this via:
- Formulation optimization (e.g., liposomal encapsulation or PEGylation) .
- Plasma stability assays to identify degradation pathways .
- Model limitations : Use orthotopic or patient-derived xenograft (PDX) models instead of subcutaneous grafts for better clinical relevance.
- Methodological Framework: Apply systematic reviews (e.g., PRISMA guidelines) to analyze discrepancies across studies .
Q. What strategies are effective in improving the aqueous solubility of this compound while retaining bioactivity?
- Answer :
- Co-solvent systems : Use ethanol/Cremophor EL® or β-cyclodextrin inclusion complexes.
- Nanoformulations : Develop polymeric nanoparticles (PLGA or chitosan) to enhance bioavailability .
- Validation: Conduct comparative dissolution studies and in vivo pharmacokinetic profiling (AUC, Cmax) .
Q. How should researchers design studies to compare this compound with other paclitaxel derivatives (e.g., docetaxel, cabazitaxel)?
- Answer :
- Head-to-head assays : Use identical cell lines, doses, and endpoints (e.g., apoptosis markers, mitotic arrest).
- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., Troc vs. methyl groups) with cytotoxicity and tubulin binding .
- Computational modeling : Predict binding affinities using molecular docking (e.g., AutoDock Vina) .
- Statistical rigor: Apply ANOVA with post-hoc tests to validate significance across derivatives .
Q. What experimental controls are critical when investigating this compound’s off-target effects in CNS drug development?
- Answer :
- Blood-brain barrier (BBB) penetration assays : Use in vitro BBB models (e.g., hCMEC/D3 cells) or in vivo microdialysis .
- Off-target screening : Employ kinase profiling panels or thermal shift assays to identify unintended interactions .
- Negative controls: Include vehicle-only groups and scramble siRNA in gene expression studies .
Q. Methodological Best Practices
- Data Reproducibility : Archive raw spectra, chromatograms, and statistical scripts in public repositories (e.g., Zenodo) per FAIR principles .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .
- Conflict Resolution : Use scoping reviews to map contradictory evidence and prioritize high-impact studies for replication .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H52Cl3NO16/c1-26-32(67-44(61)37(57)36(29-16-10-7-11-17-29)54-42(59)30-18-12-8-13-19-30)23-49(63)41(69-43(60)31-20-14-9-15-21-31)39-47(6,40(58)38(66-27(2)55)35(26)46(49,4)5)33(68-45(62)65-25-50(51,52)53)22-34-48(39,24-64-34)70-28(3)56/h7-21,32-34,36-39,41,57,63H,22-25H2,1-6H3,(H,54,59)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZHVJDHKCYODM-MUQZGBOESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H52Cl3NO16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1029.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.